molecular formula C16H15BrClNO3 B3702330 3-bromo-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide

3-bromo-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide

Cat. No.: B3702330
M. Wt: 384.6 g/mol
InChI Key: YEFCIHLYCDLCRA-UHFFFAOYSA-N
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Description

3-bromo-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, methoxy, and ethoxy functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide typically involves multiple steps:

    Bromination: The starting material, 4-ethoxybenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

    Amidation: The brominated product is then reacted with 5-chloro-2-methoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy and ethoxy groups can be involved in oxidation reactions, leading to the formation of corresponding aldehydes or acids. Reduction reactions can convert these groups into alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-bromo-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its structural features allow for the design of molecules with specific properties for various applications.

Mechanism of Action

The mechanism by which 3-bromo-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In the case of anticancer activity, it might induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide
  • 3-bromo-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide
  • 3-bromo-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide

Uniqueness

Compared to similar compounds, 3-bromo-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, methoxy, and ethoxy groups provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

3-bromo-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO3/c1-3-22-14-6-4-10(8-12(14)17)16(20)19-13-9-11(18)5-7-15(13)21-2/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFCIHLYCDLCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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